molecular formula C20H18FNO3 B2970628 1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-85-0

1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2970628
CAS No.: 877810-85-0
M. Wt: 339.366
InChI Key: NUNYFLNWBZFAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a piperidine ring through a spiro carbon. The presence of a fluorobenzoyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been found to have various effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their subcellular localization and any effects on their activity or function .

Preparation Methods

The synthesis of 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the chroman ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman ring is then subjected to spirocyclization with a piperidine derivative under controlled conditions.

    Introduction of the fluorobenzoyl group: The final step involves the acylation of the spirocyclic intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the carbonyl group to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through halogen bonding, while the spirocyclic structure provides a rigid framework that can influence the compound’s overall bioactivity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar compounds to 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one include other spirocyclic derivatives such as:

  • Spiro[1-benzofuran-2,4’-piperidin]-3-one
  • Spiro[indole-piperidines]
  • Spiro[oxindole-piperidines]

What sets 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one apart is the presence of the fluorobenzoyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1'-(3-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNYFLNWBZFAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.